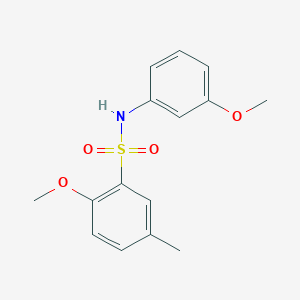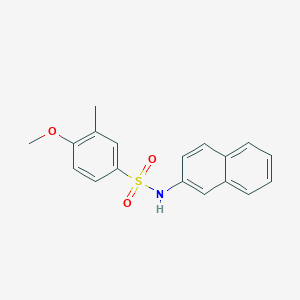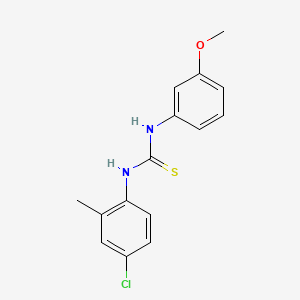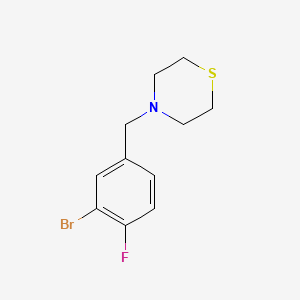
2-(1,3-benzothiazol-2-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzothiazol-2-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is known for its unique structure and properties, which make it a promising candidate for research in the fields of medicine, chemistry, and biology.
Wirkmechanismus
The mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone is not fully understood. However, studies have suggested that this compound can interact with various cellular targets, including enzymes and receptors, leading to the inhibition of cell growth and induction of apoptosis. The exact mechanism of action may vary depending on the cell type and the concentration of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various cell types and animal models. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit cell growth, and modulate the expression of various genes. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(1,3-benzothiazol-2-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone in lab experiments include its unique structure and properties, which make it a promising candidate for research in various fields. In addition, this compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 2-(1,3-benzothiazol-2-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone. One direction is to further investigate its anti-cancer properties and potential use in cancer therapy. Another direction is to explore its fluorescent properties and potential applications in the development of sensors and probes. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as its potential applications in other fields of research, such as biology and chemistry.
Synthesemethoden
The synthesis of 2-(1,3-benzothiazol-2-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone involves the condensation reaction between 2-(methylthio)benzothiazole and 2-methyl-1H-indole-3-carbaldehyde. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as ethanol or methanol. The product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzothiazol-2-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone has been extensively studied for its potential applications in various fields of research. In the field of medicine, this compound has been investigated for its anti-cancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In the field of chemistry, this compound has been studied for its fluorescent properties, which make it useful in the development of sensors and probes. In the field of biology, this compound has been investigated for its potential as a bioactive molecule, which can interact with biological systems and modulate their functions.
Eigenschaften
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-methyl-1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS2/c1-11-17(12-6-2-3-7-13(12)19-11)15(21)10-22-18-20-14-8-4-5-9-16(14)23-18/h2-9,19H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMPKHIFWBEPSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5800876.png)


![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800897.png)
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5800905.png)

![N,N-dimethyl-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5800916.png)
![N-cyclopentyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5800921.png)


amino]acetyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800941.png)
![N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5800958.png)
![4,6-dimethyl-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5800960.png)
